molecular formula C21H16N4O6S2 B11367493 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11367493
M. Wt: 484.5 g/mol
InChI Key: ILJUKTZVVXTHSJ-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining benzodioxin, thiazole, and oxazole moieties, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Moiety: Starting from catechol, the benzodioxin ring can be formed through a cyclization reaction with an appropriate dihalide under basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Oxazole Ring Formation: The oxazole ring can be constructed using a cyclodehydration reaction of α-hydroxyketones with amides.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxin, thiazole, and oxazole intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and reduced heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its heterocyclic structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Molecular Probes: Its structure allows it to be used as a molecular probe in studying biological pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Diagnostics: Use in diagnostic assays due to its ability to bind selectively to certain biomolecules.

Industry

    Chemical Sensors: Application in the development of sensors for detecting specific chemicals or environmental pollutants.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings allow it to fit into active sites of enzymes, inhibiting their activity. Additionally, its ability to form hydrogen bonds and π-π interactions enhances its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acid: Similar structure but lacks the thiazole and sulfonamide groups.

    N-(4-(1,3-Thiazol-2-ylsulfamoyl)phenyl)-1,2-oxazole-3-carboxamide: Similar but lacks the benzodioxin moiety.

Uniqueness

The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide lies in its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H16N4O6S2

Molecular Weight

484.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H16N4O6S2/c26-20(16-12-18(31-24-16)13-1-6-17-19(11-13)30-9-8-29-17)23-14-2-4-15(5-3-14)33(27,28)25-21-22-7-10-32-21/h1-7,10-12H,8-9H2,(H,22,25)(H,23,26)

InChI Key

ILJUKTZVVXTHSJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5

Origin of Product

United States

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